molecular formula C9H6ClF3O B1474985 2-Chloro-4-ethenyl-1-(trifluoromethoxy)benzene CAS No. 1263412-65-2

2-Chloro-4-ethenyl-1-(trifluoromethoxy)benzene

Cat. No.: B1474985
CAS No.: 1263412-65-2
M. Wt: 222.59 g/mol
InChI Key: HPZKQHYDAQJOKJ-UHFFFAOYSA-N
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Description

Molecular Identity and Historical Discovery

2-Chloro-4-ethenyl-1-(trifluoromethoxy)benzene, bearing the Chemical Abstracts Service registry number 1263412-65-2, represents a multifunctional aromatic compound with the molecular formula C₉H₆ClF₃O and a molecular weight of 222.59 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-chloro-1-(trifluoromethoxy)-4-vinylbenzene, reflecting its systematic structural features. The compound's unique identifier InChI key, HPZKQHYDAQJOKJ-UHFFFAOYSA-N, provides a standardized digital representation of its molecular structure across chemical databases.

The molecular architecture of this compound features a benzene ring substituted at three distinct positions, creating a sophisticated platform for chemical reactivity. The ethenyl group at the 4-position provides an alkene functionality capable of participating in various addition reactions, while the chloro substituent at the 2-position offers a site for nucleophilic substitution or metal-catalyzed cross-coupling reactions. The trifluoromethoxy group at the 1-position introduces significant electronic effects and lipophilicity characteristics that are highly valued in pharmaceutical applications.

Property Value Source
Molecular Formula C₉H₆ClF₃O
Molecular Weight 222.59 g/mol
Chemical Abstracts Service Number 1263412-65-2
InChI Key HPZKQHYDAQJOKJ-UHFFFAOYSA-N
International Union of Pure and Applied Chemistry Name 2-chloro-1-(trifluoromethoxy)-4-vinylbenzene

The historical development of this compound is intrinsically linked to advances in trifluoromethoxylation chemistry, which has emerged as a crucial area of research due to the unique properties imparted by the trifluoromethoxy group. The trifluoromethoxy functionality, represented as –OCF₃, can be conceptualized either as a methoxy group where hydrogen atoms are replaced by fluorine atoms or as a trifluoromethyl group attached through a bridging oxygen atom, both perspectives leading to viable synthetic approaches.

Significance in Organofluorine Chemistry

The significance of this compound in organofluorine chemistry extends far beyond its structural complexity, representing a paradigmatic example of how strategic fluorine incorporation can dramatically alter molecular properties and biological activity. The trifluoromethoxy group has gained particular prominence in pharmaceutical and agrochemical research due to its ability to enhance metabolic stability, improve lipophilicity, and modulate biological activity through unique electronic effects.

Compounds containing the trifluoromethoxy functional group have demonstrated considerable relevance in pharmaceutical applications, with examples such as riluzole showcasing the therapeutic potential of trifluoromethoxylated molecules. The biological properties of molecules containing this group have made these compounds important targets in both pharmaceutical and agrochemical development, driving continued research into efficient synthetic methodologies for their preparation.

The development of nucleophilic trifluoromethoxylation methods has revolutionized the accessibility of trifluoromethoxy-containing compounds. Recent advances include the development of reagents such as (E)-O-trifluoromethyl-benzaldoximes as trifluoromethoxylation agents, which can release trifluoromethoxide species in the presence of a base without requiring silver activation. This methodological breakthrough has enabled direct access to trifluoromethoxylated compounds from complex small molecules in late-stage synthetic transformations, offering operational simplicity and broad functional group compatibility.

The synthetic versatility of trifluoromethoxylated aromatic compounds is further demonstrated through advanced methodologies such as visible-light mediated photoredox catalysis combined with silver catalysis for azidotrifluoromethoxylation reactions. These approaches have expanded the toolkit available for incorporating trifluoromethoxy groups into complex molecular frameworks, enabling the synthesis of diverse trifluoromethoxylated compounds with varying substitution patterns and functional group arrays.

Research Context and Knowledge Gaps

Current research efforts surrounding this compound and related compounds focus primarily on developing efficient synthetic methodologies and exploring novel applications in pharmaceutical chemistry. The compound serves as both a synthetic target and a building block for more complex molecular structures, highlighting the dual nature of contemporary organofluorine research where methodology development and application-driven synthesis proceed in parallel.

Synthetic methodologies for accessing trifluoromethoxylated compounds have evolved significantly, with researchers developing diverse approaches ranging from radical-based transformations to metal-catalyzed processes. The synthesis of 4-substituted-1-(trifluoromethoxy)benzene compounds has been achieved through multi-step processes involving chlorination of anisole derivatives followed by fluorination with anhydrous hydrogen fluoride and subsequent functional group transformations. These processes, while effective, often require harsh reaction conditions and specialized equipment, highlighting the need for milder and more accessible synthetic routes.

The application of photoredox catalysis to trifluoromethoxylation has emerged as a particularly promising research direction, with studies demonstrating the feasibility of generating trifluoromethoxy radicals through single-electron reduction of specialized reagents under visible light irradiation. These methodologies have enabled the development of new synthetic transformations such as azidotrifluoromethoxylation of alkenes, expanding the scope of available trifluoromethoxylation reactions beyond traditional nucleophilic approaches.

Despite these advances, significant knowledge gaps remain in the field. The mechanistic understanding of trifluoromethoxy radical generation and subsequent reactivity requires further investigation, particularly regarding the factors that control reaction selectivity and efficiency. Advanced spectroscopic techniques, including electron paramagnetic resonance measurements at cryogenic temperatures, have begun to provide direct evidence for trifluoromethoxy radical intermediates, but comprehensive mechanistic studies are still needed.

The development of more sustainable and scalable synthetic routes to trifluoromethoxylated compounds represents another critical research challenge. While current methodologies demonstrate proof-of-concept, their translation to industrial-scale synthesis requires optimization of reaction conditions, catalyst systems, and purification processes. The operational simplicity and broad scope of recently developed methods suggest promising directions for future industrial applications, but systematic studies of reaction scalability and economic viability remain limited.

Properties

IUPAC Name

2-chloro-4-ethenyl-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZKQHYDAQJOKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-4-ethenyl-1-(trifluoromethoxy)benzene is an organic compound notable for its unique molecular structure, which includes a chloro group, an ethenyl group, and a trifluoromethoxy group attached to a benzene ring. This compound has garnered interest in the fields of synthetic chemistry and medicinal chemistry due to its potential biological activities and applications.

  • Molecular Formula : C9H6ClF3O
  • Molecular Weight : 222.59 g/mol
  • Classification : Aryl halide and aryl ether

The presence of halogen atoms and electron-withdrawing groups such as trifluoromethoxy enhances the lipophilicity and potential bioactivity of the compound. This structural configuration suggests possible interactions with biological targets, although specific biological activity data remains limited.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, related compounds with similar structures often exhibit significant pharmacological properties. The following sections summarize relevant findings from related research that may provide insights into the potential biological activities of this compound.

Pharmacological Insights from Related Compounds

  • Antimicrobial Activity : Compounds containing trifluoromethoxy groups have been shown to possess antimicrobial properties. Research indicates that such compounds can disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
  • Anticancer Potential : Aryl halides are often investigated for their anticancer activities. For instance, compounds with similar configurations have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could also exhibit similar properties .
  • Enzyme Inhibition : The trifluoromethoxy group can enhance the binding affinity of compounds to enzyme active sites. Studies on related trifluoromethylated compounds have shown that they can act as effective inhibitors of key metabolic enzymes, which may be relevant for drug development targeting metabolic disorders .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Electrophilic Aromatic Substitution : Utilizing chlorination and trifluoromethylation steps to introduce the respective functional groups.
  • Reactivity Studies : Interaction studies involving this compound focus on its reactivity with various nucleophiles and electrophiles, providing insights into its potential applications in medicinal chemistry .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their key features and biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-Chloro-4-(difluoromethoxy)-1-(trifluoromethoxy)benzeneC9H6ClF5OHigher fluorine contentEnhanced reactivity and potential antimicrobial properties
4-EthenylphenolC8H8OLacks halogen substituentsModerate antimicrobial activity
2-Chloro-1-(trifluoromethoxy)benzeneC8H6ClF3OSimilar trifluoromethoxy groupPotential enzyme inhibition activity

Scientific Research Applications

Medicinal Chemistry

Compounds with similar structures to 2-chloro-4-ethenyl-1-(trifluoromethoxy)benzene have shown promising pharmacological properties. The presence of halogen atoms and electron-withdrawing groups like trifluoromethoxy can enhance lipophilicity and bioactivity, making this compound a candidate for drug development.

Potential Applications :

  • Development of novel pharmaceuticals targeting specific biological pathways.
  • Investigation into its role as a scaffold for synthesizing more complex medicinal compounds.

Agrochemicals

The compound's chemical properties suggest potential utility in the development of agrochemicals. Similar compounds have been explored for their herbicidal and fungicidal activities.

Key Features :

  • Enhanced stability against environmental degradation.
  • Potential for selective action against target pests or diseases.

Interaction Studies

Research into the reactivity of this compound with various nucleophiles and electrophiles is crucial for understanding its potential applications in both medicinal chemistry and materials science. Such studies typically evaluate:

  • Reaction kinetics.
  • Mechanistic pathways.

These insights can inform the design of new compounds with desired properties.

Case Study Example: Trifluoromethyl Ethers

Research has demonstrated that aryl trifluoromethyl ethers exhibit enhanced biological activity due to their lipophilic nature and ability to interact with biological membranes effectively. This suggests that derivatives of this compound could similarly possess valuable pharmacological properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique properties are best understood through comparison with structurally related trifluoromethoxy-substituted benzenes:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Chloro-4-ethenyl-1-(trifluoromethoxy)benzene Cl (C2), CF₃O (C1), ethenyl (C4) C₉H₆ClF₃O 228.6 (calculated) Reactive ethenyl group for synthesis -
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene Cl (C2), Br (C4), CF₃O (C1) C₇H₃BrClF₃O 292.46 Halogenated intermediate; higher molecular weight due to Br
1-Bromo-4-(trifluoromethoxy)benzene Br (C1), CF₃O (C4) C₇H₄BrF₃O 241.00 Boiling point: 153–155°C; used in Suzuki couplings
Z-1-Styryl-4-(trifluoromethoxy)benzene Styryl (C1), CF₃O (C4) C₁₅H₁₁F₃O 264.24 NMR data available (δ 6.5–7.2 ppm for aromatic protons)
2-Chloro-1-methyl-4-(trichloromethoxy)benzene Cl (C2), CCl₃O (C4), methyl (C1) C₈H₆Cl₄O 259.94 Trichloromethoxy group increases density (1.62 g/cm³)

Key Comparisons:

Substituent Effects on Reactivity :

  • The ethenyl group in the target compound offers a site for addition or polymerization, contrasting with bromo- or chloro-substituted analogs (e.g., 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene), which are more suited for cross-coupling reactions .
  • Trifluoromethoxy (-OCF₃) vs. Trichloromethoxy (-OCCl₃) : The former is strongly electron-withdrawing, enhancing electrophilic substitution resistance, while the latter’s bulkier size and lower electronegativity may reduce stability under acidic conditions .

Physical Properties :

  • Bromine substitution (e.g., 1-Bromo-4-(trifluoromethoxy)benzene) increases molecular weight significantly compared to chlorine or ethenyl groups. This affects boiling points, with brominated derivatives having higher values (e.g., 153–155°C) .
  • Styryl-substituted analogs (e.g., Z-1-Styryl-4-(trifluoromethoxy)benzene) exhibit distinct NMR profiles due to conjugated double bonds, with aromatic proton shifts observed between δ 6.5–7.2 ppm .

Synthetic Utility: Ethynyl-substituted derivatives (e.g., 4-ethynyl-1-(trifluoromethoxy)benzene) are precursors for click chemistry or Sonogashira couplings, whereas the ethenyl group in the target compound may facilitate Diels-Alder or radical polymerization reactions .

Preparation Methods

Preparation of Trifluoromethoxybenzene Core

The trifluoromethoxy group is introduced onto the benzene ring through a multi-step process starting from benzaldehyde or anisole derivatives:

  • Chlorination of Benzaldehyde or Anisole: Chlorine gas is introduced into benzaldehyde or anisole under controlled temperature (90–100°C) with radical initiators and UV light to obtain chlorinated intermediates. Chlorine flow rates are maintained around 15–20 LPH during the reaction, which lasts several hours to ensure completion.

  • Fluorination: The chlorinated intermediates are treated with anhydrous hydrogen fluoride at elevated temperatures (~80°C) and high pressure (up to 30–35 kg/cm²) to substitute chlorine with trifluoromethoxy groups, yielding trifluoromethoxybenzene.

  • Solvent Considerations: Due to environmental concerns, solvents like tetrachloroethane or pentachloroethane are preferred over carbon tetrachloride for chlorination steps.

Selective Chlorination at the 2-Position

Selective chlorination of trifluoromethoxybenzene to introduce a chlorine atom at the 2-position is achieved via electrophilic aromatic substitution:

  • Chlorination reagents such as chlorine gas or chlorinating agents are used under controlled conditions to favor substitution ortho to the trifluoromethoxy group.

  • Reaction temperature and solvent choice influence regioselectivity, with chlorinated solvents or ethers like dichloromethane being common media.

Alternative Synthetic Routes and Industrial Considerations

  • Halomethylation and Cyanation Route: Starting from trifluoromethoxybenzene, halomethylation yields 4-halogenomethyl-1-(trifluoromethoxy)benzene, which can be converted to (4-trifluoromethoxyphenyl)acetonitrile via halogen-cyano exchange, followed by reduction to ethylamine derivatives. This route avoids Pd catalysts and is more suitable for industrial scale.

  • Four-Step Process from 4-Methoxybenzoyl Chloride: This involves chlorination, fluorination, reduction with lithium aluminum hydride, and halide substitution. However, it is complex and less industrially viable due to hazardous reagents and multiple steps.

Data Table: Summary of Key Reaction Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
Chlorination of benzaldehyde Radical chlorination Cl₂, UV light, 90–100°C, radical initiator ~60-70 Chlorine flow ~15–20 LPH, solvent alternatives
Fluorination Fluorination with HF Anhydrous HF, 80°C, 4–6 h, 30–35 kg/cm² pressure 60-70 Produces trifluoromethoxybenzene
Selective chlorination Electrophilic aromatic substitution Cl₂ or chlorinating agent, chlorinated solvent 60-80 Ortho substitution favored
Vinylation (Heck reaction) Pd-catalyzed coupling Pd catalyst, vinyl reagent, 80–130°C 50-70 Expensive catalyst, high temp/pressure
Halomethylation + cyanation Halomethylation + substitution Br/Cl source, cyanide ion >60 Industrially favorable alternative route

Research Findings and Industrial Relevance

  • The halomethylation-cyanation-reduction sequence provides an efficient and scalable method for preparing trifluoromethoxy-substituted ethylamines, avoiding expensive Pd catalysts and harsh reagents.

  • The Heck reaction remains a powerful method for vinyl group installation but is limited by catalyst cost and hydrogenation conditions.

  • Environmental considerations have led to the replacement of ozone-depleting solvents like carbon tetrachloride with safer alternatives in chlorination steps.

  • The overall yields for the multi-step synthesis can exceed 40% for the target trifluoromethoxy-substituted compounds, which is reasonable for industrial applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for introducing the ethenyl group into 2-chloro-1-(trifluoromethoxy)benzene derivatives?

  • The ethenyl group can be introduced via catalytic cross-coupling reactions, such as Suzuki-Miyaura coupling, using a vinyl boronic acid and a palladium catalyst. Evidence from analogous compounds (e.g., Z-1-Styryl-4-(trifluoromethoxy)benzene) suggests that reaction conditions (e.g., solvent, temperature, catalyst loading) must be optimized to avoid side reactions like homocoupling or over-reduction . Hydrogenation of ethynyl precursors (e.g., 4-ethynyl-1-(trifluoromethoxy)benzene) using Lindlar catalysts may also yield the desired ethenyl product .

Q. How can the structural conformation of 2-chloro-4-ethenyl-1-(trifluoromethoxy)benzene be validated experimentally?

  • X-ray crystallography (using SHELXL for refinement) is ideal for determining the 3D structure, including bond angles and torsional strain between the ethenyl and trifluoromethoxy groups . 1H/19F NMR can confirm regiochemistry: the ethenyl protons exhibit characteristic coupling patterns (e.g., J = 10–16 Hz for trans/cis isomers), while the trifluoromethoxy group shows a singlet in 19F NMR .

Q. What safety protocols are critical when handling chlorinated trifluoromethoxy benzene derivatives?

  • Use local exhaust ventilation and chemical-resistant gloves (e.g., nitrile) to prevent dermal exposure. Avoid inhalation of vapors using respiratory protection (e.g., NIOSH-approved masks). Store in airtight containers at 2–8°C, away from light, to prevent decomposition .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the ethenyl group in catalytic transformations?

  • The electron-withdrawing trifluoromethoxy group adjacent to the ethenyl moiety polarizes the double bond, enhancing susceptibility to electrophilic attack. Computational studies (e.g., DFT) can map electron density distribution, while kinetic experiments (e.g., Hammett plots) quantify substituent effects. Catalytic hydrogenation may require tailored catalysts (e.g., PtO2 instead of Pd/C) to mitigate steric hindrance from the chloro substituent .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for trifluoromethoxy-substituted benzenes?

  • Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with structurally similar compounds (e.g., 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene). Discrepancies in chemical shifts may arise from solvent effects or impurities; high-purity samples (>95%) and standardized solvent systems (e.g., CDCl3) are critical .

Q. Can this compound serve as a precursor for macromolecular or supramolecular systems?

  • The ethenyl group enables polymerization (e.g., radical-initiated) to create fluorinated polymers with unique dielectric properties. Alternatively, it can act as a ligand in coordination polymers via π-π stacking or metal-olefin interactions. Preliminary studies on related styryl derivatives suggest potential in photoresponsive materials .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst ratio) for scalable synthesis .
  • Computational Support : Employ Gaussian or ORCA for conformational analysis and reaction pathway modeling .
  • Safety Compliance : Refer to TCI America and Sigma-Aldrich SDS guidelines for hazard mitigation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-4-ethenyl-1-(trifluoromethoxy)benzene
Reactant of Route 2
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2-Chloro-4-ethenyl-1-(trifluoromethoxy)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.